GLYCINE-N-FMOC (1-13C)
Description
Significance of Stable Isotopes (e.g., Carbon-13) in Modern Research Methodologies
Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and have become indispensable in modern research. wikipedia.orgmoravek.com Their key advantage lies in their ability to be detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry without the safety concerns associated with radioactive isotopes. wikipedia.orgmoravek.com The use of ¹³C-labeled compounds allows researchers to trace the fate of carbon atoms in metabolic processes, elucidate reaction mechanisms, and study the structure of complex biomolecules. wikipedia.orgirisotope.com This has profound implications in fields ranging from medicine, for diagnostic tests like the urea (B33335) breath test, to environmental science, for studying plant photosynthesis. wikipedia.orgmoravek.com
Role of Protected Amino Acids in Advanced Synthetic Strategies
In the synthesis of complex molecules like peptides and proteins, it is crucial to control which parts of the molecules react. This is where protecting groups come into play. libretexts.orgnih.gov Amino acids have at least two reactive functional groups: an amino group and a carboxyl group. To prevent unwanted side reactions and ensure that the amino acids link together in the desired sequence, one of these groups must be temporarily "protected" or blocked. libretexts.orgmasterorganicchemistry.com This strategy is fundamental to peptide synthesis, allowing for the construction of specific and complex protein structures. nih.govresearchgate.net
Overview of N-Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Peptide Synthesis and Beyond
N-Fluorenylmethoxycarbonyl (Fmoc) is a widely used protecting group for the amino group of amino acids in a process known as solid-phase peptide synthesis (SPPS). creative-peptides.comlgcstandards.com Developed in the late 1970s, Fmoc chemistry offers a milder alternative to other protecting group strategies, as the Fmoc group can be removed under gentle basic conditions. lgcstandards.comnih.gov This approach allows for the stepwise assembly of amino acids into a peptide chain while it is attached to a solid support, simplifying the purification process at each step. lgcstandards.comoup.com The versatility and efficiency of Fmoc chemistry have made it a cornerstone of modern peptide synthesis, enabling the production of complex peptides for research and pharmaceutical applications. creative-peptides.comlgcstandards.com
Contextualization of GLYCINE-N-FMOC (1-13C) as a Precision Research Reagent
GLYCINE-N-FMOC (1-¹³C) is a specialized chemical reagent that combines the key features discussed above. It is the amino acid glycine (B1666218), where the nitrogen atom is protected by an Fmoc group, and the carbon atom of the carboxyl group is a Carbon-13 isotope. isotope.comisotope.com This specific labeling at the first carbon position makes it a high-precision tool for researchers. It is used in the synthesis of ¹³C-labeled peptides, which can then be used in a variety of research applications, particularly in proteomics and biomolecular NMR. isotope.comisotope.com
Table 1: Properties of GLYCINE-N-FMOC (1-13C)
| Property | Value |
| Synonyms | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine; Fmoc-Gly-OH; Fmoc glycine; N-Fmoc glycine; N-(9-Fluorenylmethoxycarbonyl)glycine |
| Formula | CH₂(NH-FMOC)¹³COOH |
| Molecular Weight | 298.30 |
| Isotopic Purity | 99 atom % ¹³C |
| Appearance | Solid |
Source: Cambridge Isotope Laboratories, Inc., Sigma-Aldrich isotope.comsigmaaldrich.com
Scope of Research Applications for Site-Specific Carbon-13 Labeling
Site-specific isotopic labeling, where a particular atom in a molecule is replaced with its isotope, offers a powerful way to probe molecular structure and function. sigmaaldrich.com By introducing a ¹³C label at a specific position, researchers can use techniques like NMR to gain detailed information about that particular part of the molecule. This is especially valuable in studying large and complex proteins, where uniform labeling can lead to overly complicated spectra. nih.govmeihonglab.com Site-specific labeling simplifies these spectra and allows for the precise measurement of distances and the study of specific interactions, providing invaluable insights into protein folding, enzyme mechanisms, and drug binding. sigmaaldrich.commeihonglab.com This approach has transformed the application of solution-based NMR spectroscopy, enabling the study of much larger and more complex biological systems than was previously possible. nih.govrsc.org
Properties
Molecular Weight |
298.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Derivatization of Glycine N Fmoc 1 13c
Strategies for the Preparation of GLYCINE-N-FMOC (1-13C)
The primary route to GLYCINE-N-FMOC (1-13C) involves the derivatization of its isotopically labeled precursor, Glycine-1-13C. This process centers on the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group widely used in solid-phase peptide synthesis due to its stability in acidic conditions. wikipedia.org
Conversion from Glycine-1-13C Precursors
The synthesis commences with the commercially available isotopically labeled starting material, Glycine-1-13C. The key transformation is the formation of an amide bond between the amino group of Glycine-1-13C and the Fmoc moiety. This is typically achieved by reacting the amino acid with an activated Fmoc derivative. researchgate.net The reaction is performed in a basic aqueous-organic solvent system to facilitate the dissolution of the amino acid and the reaction with the Fmoc reagent.
Two common reagents for this purpose are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The choice between these reagents can influence reaction conditions and the impurity profile of the final product.
Fmoc-Protection Techniques for Carboxyl-Labeled Glycine (B1666218)
The protection of the amino group of Glycine-1-13C is a critical step that must be performed under conditions that preserve the integrity of the isotopic label and prevent racemization, although the latter is not a concern for the achiral glycine.
Using Fmoc-Cl: This classical method involves dissolving Glycine-1-13C in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate, and then adding a solution of Fmoc-Cl in an organic solvent like dioxane. chemicalbook.com The reaction is typically initiated at a low temperature (0–5 °C) to control the reactivity of the acid chloride and then allowed to proceed at room temperature for several hours. The basic pH (8-9) is crucial for the reaction to proceed efficiently.
Using Fmoc-OSu: This method is often preferred as it involves milder reaction conditions and generally results in fewer side reactions compared to Fmoc-Cl. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or a mixture of dioxane and water. An organic base, like triethylamine, is added to facilitate the coupling between the Fmoc-OSu and the amino group of Glycine-1-13C. This approach usually proceeds smoothly at room temperature.
| Parameter | Fmoc-Cl Method | Fmoc-OSu Method |
|---|---|---|
| Reagent | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Solvent System | Dioxane / Aqueous Na2CO3 | Dimethylformamide (DMF) or Dioxane/Water |
| Base | Sodium Carbonate (Na2CO3) | Triethylamine (TEA) |
| Temperature | 0-5 °C initially, then room temperature | Room Temperature (approx. 25°C) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Key Advantages | Classical, well-established method | Milder conditions, fewer side reactions |
Optimization of Reaction Conditions for Isotopic Integrity and Yield
Maximizing the yield while ensuring the isotopic label remains intact is paramount. For the synthesis of GLYCINE-N-FMOC (1-13C), this involves careful control of several reaction parameters.
pH Control: Maintaining a basic pH (typically 8.5-9.0) is essential for the acylation of the amino group. However, excessively high pH can lead to hydrolysis of the Fmoc reagent. Automated pH control can be employed in larger-scale syntheses to maintain optimal conditions.
Temperature: Low initial temperatures when using the more reactive Fmoc-Cl help to minimize side reactions. For the Fmoc-OSu method, ambient temperature is generally sufficient.
Stoichiometry: A slight excess of the Fmoc reagent (e.g., 1.05-1.1 equivalents) is typically used to ensure complete conversion of the Glycine-1-13C.
Reaction Time: Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), can help determine the optimal reaction time to maximize product formation and minimize the formation of by-products. Deep learning models are also being developed to predict reaction yields and optimize synthesis parameters in real-time. nih.govacs.org
Approaches for Parallel and Scalable Synthesis
The demand for isotopically labeled compounds often necessitates scalable synthetic routes. While detailed literature on the large-scale synthesis specifically of GLYCINE-N-FMOC (1-13C) is limited, general principles for scaling up Fmoc-amino acid production are applicable.
For parallel synthesis of a library of Fmoc-amino acids, solid-phase synthesis techniques can be adapted. researchgate.net However, for a single compound like GLYCINE-N-FMOC (1-13C), batch synthesis in solution is more common.
For industrial-scale production, continuous flow reactors offer a significant advantage over traditional batch processes. They allow for rapid mixing and precise temperature control, which can reduce reaction times and improve yield and purity. This approach is particularly beneficial for managing the exothermic nature of the reaction when using Fmoc-Cl.
Purification Methodologies Post-Synthesis
After the reaction is complete, the crude GLYCINE-N-FMOC (1-13C) must be purified to remove unreacted starting materials, excess Fmoc reagent and its by-products (like dibenzofulvene), and any other impurities. The purification strategy often depends on the scale of the synthesis.
Work-up: The typical work-up procedure involves acidifying the reaction mixture to a pH of 2-3 with an acid like hydrochloric acid. chemicalbook.com This protonates the carboxyl group, causing the product to precipitate out of the aqueous solution. The precipitate is then collected by filtration and washed with cold water.
Recrystallization: For small to medium scale preparations, recrystallization is an effective method for purification. A common solvent system is a mixture of ethyl acetate (B1210297) and hexane (B92381) or ethanol (B145695) and water. chemicalbook.com This process can yield a product with high chemical purity. ajpamc.com
Column Chromatography: For syntheses using the Fmoc-OSu method, where the product is often isolated by extraction, silica (B1680970) gel column chromatography can be employed for purification. A solvent gradient of ethyl acetate in hexane is typically used to separate the product from impurities.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially on an industrial scale, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. ajpamc.com This technique is highly effective at separating the desired product from closely related impurities. google.com A C18 column with a gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA), is a common setup. nih.gov
The final purified product is typically a white to light yellow crystalline solid. chemicalbook.com
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Isotopic Purity Verification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Position Confirmation
High-resolution NMR spectroscopy is an indispensable tool for unequivocally confirming the position of the ¹³C label in GLYCINE-N-FMOC (1-¹³C). The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active. The strategic placement of the ¹³C isotope at the carboxyl carbon (C-1 position) results in a distinct signal in the ¹³C NMR spectrum. chemicalbook.comsigmaaldrich.com
In a typical ¹³C NMR spectrum of the unlabeled Fmoc-Gly-OH, the carboxyl carbon signal appears at a characteristic chemical shift. For GLYCINE-N-FMOC (1-¹³C), this specific signal will exhibit a significant enhancement in intensity due to the high isotopic enrichment (typically 99 atom %). sigmaaldrich.com Furthermore, heteronuclear coupling between the ¹³C-1 and adjacent protons (the α-protons of the glycine (B1666218) moiety) can be observed in high-resolution spectra, providing further definitive evidence of the label's position. Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to map the connectivity between protons and carbons, thereby unambiguously assigning the ¹³C-labeled carbon. hmdb.ca The suitability of this compound for bio-NMR applications is often noted by suppliers. sigmaaldrich.comsigmaaldrich.com
A study on γ-Glu-[1-¹³C]Gly demonstrated the importance of the labeling position on NMR properties, showing that the T1 relaxation time of the carbonyl carbon can differ significantly depending on its location within the molecule. nih.gov While not directly on GLYCINE-N-FMOC (1-¹³C), this highlights the nuanced information that can be gleaned from detailed NMR analysis of ¹³C-labeled compounds.
Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Integrity Assessment
Mass spectrometry is a powerful technique for assessing the isotopic enrichment and confirming the molecular integrity of GLYCINE-N-FMOC (1-¹³C). The introduction of a ¹³C atom results in a predictable mass shift of +1 Dalton compared to its unlabeled counterpart. sigmaaldrich.com
High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental composition and the presence of the ¹³C isotope. The molecular weight of unlabeled Fmoc-Gly-OH is approximately 297.31 g/mol , while that of GLYCINE-N-FMOC (1-¹³C) is approximately 298.30 g/mol . isotope.comchemicalbook.com This mass difference is readily detectable by MS.
Furthermore, techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) can be used to determine ¹³C isotopic enrichment with high precision. nih.gov Studies have shown that GC/C/IRMS can accurately measure low levels of ¹³C-enrichment in biological samples after the administration of ¹³C-labeled glycine. nih.gov While this specific study focused on the metabolic products of glycine, the principle of using MS to quantify isotopic enrichment is directly applicable to the starting material, GLYCINE-N-FMOC (1-¹³C). Different types of mass spectrometers, including time-of-flight (TOF) and quadrupole instruments, have been shown to be capable of performing ¹³C-based stable isotope ratio enrichment studies. nih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 298.30 g/mol | isotope.comsigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Mass Shift | M+1 | sigmaaldrich.com |
| Melting Point | 174-175 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |
Chromatographic Methods for Chemical Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of GLYCINE-N-FMOC (1-¹³C). isotope.comisotope.com Purity levels are typically expected to be high, often ≥98% or ≥99%. isotope.comchemimpex.com
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is commonly employed.
The separation of GLYCINE-N-FMOC (1-¹³C) can be achieved using a C18 column with a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA). helixchrom.comrsc.org Detection is typically performed using a UV detector, as the Fmoc group has a strong chromophore. iaea.org The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound provides an additional point of identification. Methods for the simultaneous quantification of primary and secondary amino acids using OPA/MPA/FMOC fluorescent derivatization with HPLC have also been developed. nih.govnih.gov
| Compound | Purity | Reference |
|---|---|---|
| GLYCINE-N-FMOC (1-¹³C) | ≥98% | isotope.comisotope.com |
| Fmoc-Gly-OH (unlabeled) | ≥99% | chemimpex.com |
Methodologies for Quantitative Determination of Fmoc Loading on Functionalized Materials
In solid-phase peptide synthesis (SPPS), Fmoc-amino acids, including GLYCINE-N-FMOC (1-¹³C), are attached to a solid support (resin). Determining the "loading" of the amino acid onto the resin, which is the amount of amino acid per unit mass of resin, is crucial for the efficiency and stoichiometry of subsequent synthesis steps. peptide.comimperial.ac.uk
A common and accurate method for determining Fmoc loading involves cleaving the Fmoc group from a known weight of the dried resin and quantifying the amount of the cleaved Fmoc chromophore spectrophotometrically. peptide.combiotage.com The standard procedure involves treating the Fmoc-resin with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govchempep.com This treatment cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.gov
This adduct has a strong UV absorbance at approximately 301-304 nm. sigmaaldrich.comresearchgate.net By measuring the absorbance of the resulting solution and applying the Beer-Lambert law with a known extinction coefficient for the adduct (e.g., 7800 M⁻¹cm⁻¹ at 301 nm), the concentration of the cleaved Fmoc group can be calculated. peptide.com This concentration is then used to determine the initial loading of the Fmoc-amino acid on the resin, typically expressed in mmol/g. biotage.comrsc.org
An alternative approach involves using an internal standard in an RP-HPLC method to quantify the deprotection products (dibenzofulvene and the dibenzofulvene-piperidine adduct). iaea.org This method can even be applied to waste solutions from the synthesis, allowing for in-process monitoring. iaea.org
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (λmax) | ~301 nm | peptide.com |
| Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ | peptide.com |
| Cleavage Reagent | 20% Piperidine in DMF | nih.gov |
Applications in Peptide and Protein Synthesis Research
Utilization in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and GLYCINE-N-FMOC (1-13C) plays a pivotal role in this methodology. innospk.com
In SPPS, the Fmoc protecting group on GLYCINE-N-FMOC (1-13C) prevents unwanted reactions at the amino terminus, allowing for the controlled and sequential addition of amino acids to a growing peptide chain attached to a solid resin support. innospk.comsilantes.com The carbon-13 label at the carboxyl position provides a specific mass signature that can be tracked through various analytical techniques. isotope.com This makes it an ideal tool for creating peptides with a known mass difference, which is essential for quantitative proteomics. isotope.comshoko-sc.co.jp The use of Fmoc chemistry is favored in many applications due to its milder deprotection conditions compared to the older Boc (tert-butyloxycarbonyl) chemistry, making it compatible with a wider range of modified peptides. nih.gov
| Property | Value |
| Synonyms | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine, Fmoc-Gly-OH, Fmoc glycine (B1666218) |
| Molecular Formula | C₁₇H₁₅NO₄ (unlabeled) |
| Molecular Weight | 298.30 (for 1-13C labeled) |
| CAS Number (Labeled) | 197965-68-7 |
| Purity | Typically >98% |
| Storage | Refrigerated (-5°C to 5°C) and desiccated |
| Applications | Biomolecular NMR, Proteomics |
The incorporation of GLYCINE-N-FMOC (1-13C) into complex peptide sequences follows standard Fmoc-SPPS protocols. shoko-sc.co.jprsc.org The process involves the iterative deprotection of the Fmoc group from the N-terminus of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid, in this case, GLYCINE-N-FMOC (1-13C). silantes.comuci.edu Coupling reagents such as HBTU, HATU, or DIC/HOBt are commonly used to facilitate the formation of the peptide bond. rsc.orggoogle.com The lack of a chiral center in glycine simplifies the synthesis process as there is no risk of racemization at the alpha-carbon during coupling. innospk.com
For peptides containing sequences prone to aggregation or difficult couplings, specialized strategies may be employed. These can include the use of pseudoproline dipeptides or backbone-protecting groups to improve solubility and coupling efficiency. nih.gov The choice of resin is also critical and depends on the desired C-terminal functionality of the final peptide. uci.edugoogle.com
The ability to introduce a carbon-13 label at a specific position within a peptide is invaluable for structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. silantes.comqyaobio.com By synthesizing peptides with GLYCINE-N-FMOC (1-13C), researchers can selectively monitor the environment and dynamics of that specific glycine residue. This is particularly useful for studying protein folding, protein-protein interactions, and enzyme mechanisms. The precise mass shift introduced by the 13C label allows for the unambiguous identification and quantification of the labeled peptide in complex mixtures. shoko-sc.co.jp
Preparation of Isotope-Labeled Proteins for Research
Beyond synthetic peptides, GLYCINE-N-FMOC (1-13C) and its derivatives are instrumental in the production of isotope-labeled proteins for a variety of research applications. nih.govnih.gov
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. nih.govisotope.com In a typical SILAC experiment, cells are grown in media where a specific amino acid is replaced with its heavy isotope-labeled counterpart. youtube.com While arginine and lysine (B10760008) are commonly used in SILAC, labeled glycine can also be employed to trace metabolic pathways. nih.govresearchgate.net Cells incorporate the heavy glycine into their proteins, leading to a proteome-wide mass shift. By comparing the mass spectra of proteins from cells grown in "light" (unlabeled) and "heavy" (labeled) media, researchers can accurately quantify differences in protein abundance between different experimental conditions. youtube.comresearchgate.net The use of labeled glycine precursors provides insights into glycine metabolism and its contribution to various cellular processes. escholarship.org
Cell-free protein expression systems offer a rapid and efficient alternative to in vivo methods for producing labeled proteins. cortecnet.compromega.com These systems utilize cell extracts containing the necessary machinery for transcription and translation. nih.gov By adding a DNA template and a mixture of amino acids, including a labeled version like a derivative of GLYCINE-N-FMOC (1-13C), researchers can synthesize specific proteins with the desired isotope label. nih.govcopernicus.org This approach provides greater control over the labeling process and is particularly advantageous for producing toxic proteins or for incorporating unnatural amino acids. cortecnet.com Cell-free systems are also more cost-effective for producing selectively labeled proteins compared to in vivo methods that often require large amounts of labeled precursors. copernicus.orgcopernicus.org
Synthetic Strategies for Poly-Glycine Sequences and Glycine-Rich Regions
The synthesis of peptides containing repetitive glycine units (poly-glycine) or glycine-rich domains presents a significant challenge in solid-phase peptide synthesis (SPPS). avantorsciences.com While glycine is the simplest amino acid, its flexibility and lack of a side chain contribute to the high propensity of the growing peptide chain to form stable, insoluble aggregates on the solid support. sigmaaldrich.comavantorsciences.com This aggregation phenomenon, driven by extensive intermolecular hydrogen bonding, can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions. The consequences are often low yields, failed syntheses, and the difficult purification of the target peptide from a mixture of deletion sequences (missing one or more glycines) and truncated products. sigmaaldrich.comgoogle.com
The use of the bulky Fmoc protecting group can sometimes exacerbate this issue, as it may contribute to steric hindrance and aggregation, especially in longer peptide sequences. avantorsciences.com Researchers have therefore developed several innovative strategies to disrupt the formation of these aggregates and improve the efficiency and fidelity of synthesizing glycine-rich peptides.
Detailed Research Findings
A primary and highly effective strategy involves the use of backbone protection. This is achieved by introducing a temporary, acid-labile protecting group onto the backbone amide nitrogen of a glycine residue. The 2,4-dimethoxybenzyl (Dmb) group is a prominent example. By incorporating Fmoc-(Dmb)Gly-OH into the synthesis, the ability of that specific glycine residue to form hydrogen bonds is blocked, thereby disrupting the secondary structures that lead to aggregation. sigmaaldrich.comlabmix24.combachem.com This approach has been shown to dramatically improve solvation and reaction kinetics, leading to faster and more predictable synthesis outcomes. sigmaaldrich.comlabmix24.com The Dmb group is stable throughout the Fmoc-SPPS cycles and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. avantorsciences.com
Another powerful technique is the use of pre-formed dipeptide building blocks, such as Fmoc-Gly-Gly-OH . This method allows for the incorporation of two glycine residues in a single coupling step. A key advantage is the reduction of impurities caused by single glycine additions or deletions ([+Gly] or [des-Gly]), which are notoriously difficult to separate from the final product due to their similar properties. google.com A patent for the synthesis of Bivalirudin, a peptide containing a tetra-glycine segment, highlights the use of Fmoc-Gly-Gly-OH to achieve a highly pure product with minimal deletion or addition byproducts. google.com
The table below summarizes and compares various synthetic strategies and their reported effectiveness in synthesizing challenging glycine-rich sequences.
| Strategy | Specific Reagent/Method | Peptide/Sequence Context | Reported Purity/Yield Outcome | Reference |
|---|---|---|---|---|
| Dipeptide Building Block | Fmoc-Gly-Gly-OH | Bivalirudin (contains a -Gly-Gly-Gly-Gly- segment) | Final purity >99.0%; [+Gly] and [des-Gly] impurities each <0.5% | google.com |
| Backbone Protection | Fmoc-(Dmb)Gly-OH | General glycine-containing peptides | Prevents aggregation, leading to faster, more predictable reactions and higher purity. | sigmaaldrich.comlabmix24.com |
| Backbone Protection | (Tmob)Gly derivative (analogous to Dmb) | 64-residue transmembrane peptide | Described as having "remarkable purity". | labmix24.com |
| Solubilizing "Synthesis Tag" | C-terminal [Arg(Pbf)] tag | Known difficult aggregating sequence | Crude purity improved from 28% to 77%. | researchgate.net |
| In situ Fmoc Removal | Piperidine (B6355638)/DMF added directly after coupling | Leu-Enkephalin (YGGFL) | Excellent purity was achieved, comparable to standard protocols but with reduced cycle times. | peptide.com |
The incorporation of Glycine-N-Fmoc (1-¹³C) into these advanced synthetic strategies is particularly valuable for research purposes. While the synthetic challenges remain the same, the ¹³C label acts as a spectroscopic probe. For instance, researchers can synthesize a glycine-rich peptide, known to be involved in protein aggregation diseases, with ¹³C labels at specific glycine positions. Using techniques like solid-state NMR, they can then study the conformational changes of these specific residues as the peptide self-assembles into fibers or aggregates. researchgate.net This provides detailed insights into the molecular mechanisms of aggregation and can help in designing molecules that inhibit these processes.
Applications in Advanced Nmr Spectroscopy Research
Biomolecular Nuclear Magnetic Resonance (NMR) Studies
The incorporation of ¹³C-labeled glycine (B1666218), derived from GLYCINE-N-FMOC (1-13C) during solid-phase peptide synthesis, offers significant advantages for the study of proteins by NMR spectroscopy. luxembourg-bio.comchempep.comnih.govuci.edu The presence of the ¹³C nucleus at a specific position allows for the selective observation of signals from that site, simplifying complex spectra and facilitating detailed structural and dynamic analyses.
Probing Protein Structure and Dynamics through Carbon-13 Chemical Shifts
The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is in turn dictated by the three-dimensional structure of the molecule. By introducing a ¹³C label at the carbonyl carbon of a glycine residue, researchers can obtain a precise probe for local conformation. The ¹³Cα chemical shift of glycine is particularly informative, typically found in the range of 43 to 47 ppm, which is lower than that of other amino acid types. utexas.edu Variations in this chemical shift can be correlated with secondary structure elements such as α-helices and β-sheets. acs.org
Computational studies have demonstrated a strong correlation between the experimentally observed ¹³C chemical shifts and those predicted from high-quality protein structures. This relationship allows for the use of ¹³C chemical shifts as restraints in protein structure determination and refinement, improving the accuracy of the resulting models. The selective labeling of glycine residues with ¹³C provides unambiguous reference points within the protein, aiding in the validation of protein structures.
Table 1: Typical ¹³C Chemical Shift Ranges for Glycine in Proteins
| Atom | Chemical Shift Range (ppm) |
| ¹³Cα | 43 - 47 |
| ¹³C' (carbonyl) | 176.5 (α-polymorph) - 174.6 (γ-polymorph) |
Note: Carbonyl chemical shifts can vary based on the polymorphic form in the solid state. blogspot.com
Development of Novel Pulse Sequences for Enhanced Data Acquisition
The presence of an isolated ¹³C spin, introduced via GLYCINE-N-FMOC (1-13C), can be exploited in the development and optimization of novel NMR pulse sequences. These sequences are designed to manipulate the nuclear spins in specific ways to enhance sensitivity, resolution, or the information content of the spectra. For instance, pulse sequences can be designed to selectively transfer magnetization from protons to the ¹³C label, a technique known as cross-polarization, which is particularly useful in solid-state NMR. escholarship.org
Experiments on ¹³C-labeled glycine have been instrumental in developing and testing new pulse sequences. For example, the PIRATE (Pulse Induced Half Rotational Resonance with Angular Dependent Total Enhancement) scheme has been demonstrated on ¹³C₂-glycine to achieve new resonance conditions that enhance magnetization transfer. researchgate.net Such advancements in pulse sequence technology, often benchmarked with simple labeled molecules like glycine, are crucial for pushing the boundaries of what can be studied by NMR, enabling the investigation of larger and more complex biological systems. strath.ac.uk
Segmental and Selective Labeling Approaches in Large Biomolecules
For large proteins and protein complexes, uniformly labeling the entire molecule with ¹³C and ¹⁵N can lead to overwhelmingly complex NMR spectra with extensive signal overlap. marioschubert.ch Segmental and selective labeling strategies address this challenge by incorporating isotopes into specific regions or residue types of the protein. nih.gov GLYCINE-N-FMOC (1-13C) is an ideal reagent for incorporating a ¹³C label into a synthetically produced peptide segment, which can then be ligated to other unlabeled or differently labeled segments to generate a segmentally labeled protein. marioschubert.ch
This approach dramatically simplifies the NMR spectra, allowing researchers to focus on the signals from a specific domain or region of interest. Selective labeling of glycine residues by adding [1-¹³C]glycine to the expression media has been shown to be a cost-effective method for obtaining specific probes within large proteins, aiding in resonance assignment and structural analysis. nih.govmeihonglab.com This technique is particularly powerful when combined with deuteration, further reducing spectral complexity and enabling the study of biomolecules in the megadalton size range. nih.gov
Dissolution Dynamic Nuclear Polarization (DNP) NMR Investigations
Dissolution Dynamic Nuclear Polarization (d-DNP) is a cutting-edge technique that dramatically enhances the sensitivity of NMR spectroscopy, enabling real-time metabolic and physiological studies in vivo. researchgate.net This method involves hyperpolarizing a ¹³C-labeled molecule in the solid state at low temperatures, followed by rapid dissolution and injection, allowing for the observation of its metabolic fate with a signal enhancement of several orders of magnitude.
Design and Synthesis of GLYCINE-N-FMOC (1-¹³C)-derived Hyperpolarized Probes
GLYCINE-N-FMOC (1-¹³C) is a key precursor for the synthesis of peptide-based hyperpolarized probes for d-DNP NMR. The Fmoc protecting group facilitates the incorporation of the ¹³C-labeled glycine into a peptide sequence using solid-phase peptide synthesis. chemrxiv.org The resulting peptide, bearing a ¹³C label at a specific glycine residue, can then be hyperpolarized.
A notable example is the synthesis of ¹³C-β-casomorphin-5, a pentapeptide, and ¹³C-glutathione, a tripeptide, where Fmoc-[1-¹³C]Gly-d₂ was used as a starting material. chemrxiv.orgresearchgate.net These peptides were designed as DNP NMR molecular probes with long spin-lattice relaxation times, a crucial property for in vivo applications. chemrxiv.org The synthesis involves standard solid-phase peptide synthesis protocols, where the Fmoc group is removed at each cycle to allow for the addition of the next amino acid. luxembourg-bio.com
Analysis of Spin-Lattice Relaxation Time (T₁) in Labeled Peptides and Oligomers
A critical parameter for the success of d-DNP NMR experiments is the spin-lattice relaxation time (T₁) of the hyperpolarized nucleus. A longer T₁ allows for a longer observation window of the hyperpolarized signal after dissolution and injection. The hyperpolarized state decays exponentially at a rate determined by T₁. researchgate.netchemrxiv.org
Research has shown that labeling the C-terminal carboxylic group of a peptide with ¹³C, particularly in a glycine residue, can lead to significantly longer T₁ values. chemrxiv.org Studies on glycine oligomers have revealed that while T₁ generally decreases with increasing molecular weight, the C-terminal carboxylic ¹³C maintains a longer T₁ compared to amide carbonyl carbons within the peptide backbone. chemrxiv.org Furthermore, deuteration at the α-position of the ¹³C-labeled glycine, as in Fmoc-[1-¹³C]Gly-d₂, can further extend the T₁ by reducing dipolar relaxation pathways. nih.gov
Table 2: Spin-Lattice Relaxation Times (T₁) of Peptides Synthesized with Fmoc-[1-¹³C]Gly-d₂
| Peptide | T₁ at 9.4 T (s) | T₁ at 3 T (s) |
| ¹³C-β-casomorphin-5 | 20 ± 1 | 24 ± 4 |
| ¹³C-glutathione | 52 ± 2 | 58 ± 3 |
Data obtained from studies on peptides synthesized using Fmoc-[1-¹³C]Gly-d₂. chemrxiv.orgchemrxiv.org
These findings demonstrate that careful design of peptide-based probes, utilizing GLYCINE-N-FMOC (1-¹³C) or its deuterated analogs, can yield hyperpolarized agents with T₁ values suitable for in vivo metabolic imaging and other advanced DNP-NMR applications. bridge12.com
Solid-State NMR Applications
Solid-state NMR (ssNMR) is an indispensable technique for studying the structure and dynamics of molecules in non-crystalline, insoluble, or heterogeneous environments. GLYCINE-N-FMOC (1-¹³C) and related labeled glycine molecules are valuable probes in ssNMR for investigating complex systems where solution NMR is not feasible.
Investigating Molecular Interactions at Organic/Inorganic Interfaces
The interaction between biomolecules and inorganic surfaces is fundamental to biomineralization, catalysis, and the development of functional materials. Solid-state NMR, particularly with isotopically labeled molecules, allows for the direct probing of these interfaces at an atomic level.
Studies using [1-¹³C,¹⁵N]glycine have successfully characterized the interactions between the amino acid and amorphous silica (B1680970) surfaces. researchgate.net By employing advanced ssNMR techniques such as Rotational Echo Double Resonance (REDOR) and Transferred Echo Double Resonance (TEDOR), researchers can measure internuclear distances and identify specific points of interaction. These methods have shown that the ammonium (B1175870) group (-NH₃⁺) of glycine interacts directly and strongly with the silica surface. researchgate.net The ¹³C label at the carboxyl position, in conjunction with a ¹⁵N label, enables the precise measurement of distances and geometries of the adsorbed molecule relative to the inorganic surface, helping to distinguish between physisorbed and chemisorbed states and to characterize the binding sites.
The Fmoc protecting group in GLYCINE-N-FMOC (1-¹³C) provides a bulky, hydrophobic moiety that can be used to study how peptide building blocks self-assemble on or interact with different inorganic substrates during solid-phase peptide synthesis or surface functionalization. The ¹³C label serves as a sensitive reporter on the local environment of the carboxyl group, revealing conformational changes or specific interactions with the surface.
Probing Biosilicification Mechanisms in Biological Systems
Biosilicification is the process by which organisms, such as diatoms, produce intricate silica (SiO₂) structures at ambient temperature and neutral pH. This process is mediated by specific proteins, including silaffins, which are rich in lysine (B10760008) and post-translationally modified amino acids. These proteins control the precipitation and morphology of the silica.
Solid-state NMR is a key technique for understanding the structure and function of these insoluble proteins and peptides when they are embedded within the silica matrix. While direct studies specifically using GLYCINE-N-FMOC (1-¹³C) in biosilicification are not prominent, the principles of isotopic labeling are central to this field of research. Peptides derived from silaffin proteins are known to accelerate the formation of silica in vitro. researchgate.net
By synthesizing these peptides with ¹³C-labeled amino acids, such as [1-¹³C]glycine, researchers can investigate the conformational changes that occur upon interaction with silicic acid precursors and during embedment in the final silica material. researchgate.net The ¹³C label acts as a spectroscopic probe, allowing for the characterization of the peptide's secondary structure (e.g., random coil, β-sheet) within the inorganic matrix. researchgate.net Techniques like Dynamic Nuclear Polarization (DNP)-enhanced ssNMR can dramatically increase signal sensitivity, making it possible to study these systems even without isotopic enrichment, although labeling provides far greater specificity. researchgate.net Incorporating GLYCINE-N-FMOC (1-¹³C) into synthetic silaffin-derived peptides would enable precise tracking of the carboxyl group's environment, providing critical data on peptide-silica interactions that drive the formation of these complex and robust biomaterials.
Applications in Mass Spectrometry Based Proteomics Research
Quantitative Proteomics Methodologies
Quantitative proteomics seeks to determine the absolute or relative abundance of proteins. Isotope labeling strategies are paramount for achieving high accuracy and reproducibility.
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for quantitative analysis. nih.gov The technique relies on the addition of a known quantity of a stable isotope-labeled version of the target analyte to a sample. nih.gov This labeled molecule, known as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the isotopic label.
GLYCINE-N-FMOC (1-13C) is a precursor used to synthesize these essential internal standards. isotope.comisotope.com Researchers use it in solid-phase peptide synthesis to create a heavy version of a specific "proteotypic" peptide—a peptide unique to the protein of interest. beilstein-journals.org When this labeled peptide standard is spiked into a biological sample (e.g., cell lysate or blood plasma), it co-purifies with its natural, unlabeled counterpart.
In the mass spectrometer, the instrument detects both the light (natural) and heavy (labeled) versions of the peptide. Because the labeled standard was added in a known amount, the concentration of the natural peptide can be calculated with high precision by comparing the signal intensities of the two forms. nih.gov This method corrects for sample loss during preparation and variations in instrument response, ensuring highly accurate and reliable quantification.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for comparing protein abundance between different cell populations. sigmaaldrich.comchempep.comthermofisher.com In a typical SILAC experiment, one population of cells is grown in "light" media containing normal amino acids, while a second population is grown in "heavy" media containing stable isotope-labeled amino acids (commonly arginine and lysine). nih.gov This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins in the second cell population. thermofisher.com
After the cells are exposed to different experimental conditions, they are combined, and the proteins are extracted and digested. sigmaaldrich.com Mass spectrometry can then distinguish between the light and heavy peptides, and the ratio of their signal intensities reveals the relative change in protein abundance between the two conditions. nih.gov
While GLYCINE-N-FMOC (1-13C) is not used for the in vivo metabolic labeling aspect of SILAC, the isotopically labeled peptides synthesized from it play a crucial complementary role. These synthetic peptides can be used as "spike-in" standards to:
Provide absolute quantification: While SILAC excels at relative quantification, adding a synthetic labeled peptide of known concentration allows researchers to determine the absolute amount of a target protein in the SILAC samples.
Validate findings: Peptides synthesized with GLYCINE-N-FMOC (1-13C) can be used to confirm the identity and quantify specific proteins of interest discovered through a broad, discovery-based SILAC experiment.
Bridge different experiments: These standards can help normalize data across multiple SILAC experiments, improving comparability.
Table 1: Overview of Quantitative Proteomics Methodologies
| Methodology | Role of GLYCINE-N-FMOC (1-13C) | Primary Outcome |
| Isotope Dilution Mass Spectrometry (IDMS) | Precursor for synthesizing ¹³C-labeled peptide internal standards. | Absolute quantification of a target peptide/protein. |
| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | Precursor for synthesizing labeled peptides used as external standards for validation or absolute quantification, complementing the relative data from metabolic labeling. | Relative quantification of thousands of proteins between different cell populations. |
Development of Labeled Peptide and Protein Reagents for MS Analysis
The reliability of any mass spectrometry-based protein quantification assay is critically dependent on the quality of the reagents used, particularly the synthetic labeled peptides. beilstein-journals.org GLYCINE-N-FMOC (1-13C) is a fundamental building block for creating these high-purity reagents. isotope.comisotope.comckisotopes.com
The process involves Solid-Phase Peptide Synthesis (SPPS), a method where a peptide is built one amino acid at a time on a solid resin support. beilstein-journals.orglifetein.com The Fmoc group on GLYCINE-N-FMOC (1-13C) protects the amino group, preventing unwanted side reactions. beilstein-journals.org In the synthesis cycle, the Fmoc group is removed, and the next protected amino acid in the sequence is coupled. By incorporating GLYCINE-N-FMOC (1-13C) at a specific position, a ¹³C label is precisely placed within the peptide sequence. lifetein.com
Using isotopically labeled amino acids like GLYCINE-N-FMOC (1-13C) during synthesis is the preferred method for generating labeled peptides, as it ensures the correct and specific positioning of the label within the peptide's structure. lifetein.com This precision is vital for creating reliable internal standards for a wide array of targeted MS assays, including Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), which are used extensively in clinical and biomarker research.
Mechanistic Studies of Protein Modifications and Degradation Pathways
Understanding how proteins are modified and degraded is essential for deciphering cellular regulation, signaling, and disease. The ubiquitin-proteasome and autophagy-lysosome systems are the two major pathways for protein degradation in cells. Recent research has also uncovered highly specific degradation pathways, such as the N-degron pathway, which targets proteins based on their N-terminal amino acid.
Specifically, a glycine-specific N-degron pathway has been identified that plays a role in the quality control of protein N-myristoylation, a type of lipid modification. This pathway targets proteins bearing an N-terminal glycine (B1666218) for degradation.
GLYCINE-N-FMOC (1-13C) provides a powerful tool to investigate such pathways. Researchers can synthesize peptides that mimic the N-terminus of a target protein, with the crucial N-terminal glycine containing a ¹³C label. These labeled peptides can be used as substrates in cell-free or cell-based assays to:
Track degradation kinetics: By monitoring the disappearance of the labeled peptide's mass signal over time, researchers can measure the rate of its degradation.
Identify pathway components: The labeled peptide can be used as a probe to isolate and identify the specific enzymes (e.g., E3 ligases) and other factors responsible for recognizing and degrading glycine-terminated proteins.
Study enzyme specificity: By creating a panel of labeled peptides with variations in the sequence following the N-terminal glycine, scientists can probe the specific requirements of the degradation machinery.
This approach allows for precise, quantitative analysis of the molecular mechanisms governing protein stability and turnover, offering insights into cellular homeostasis and disease processes.
Table 2: Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Labeled CAS Number |
| GLYCINE-N-FMOC (1-13C) | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine; Fmoc-Gly-OH; N-Fmoc glycine | C₁₆¹³CH₁₅NO₄ | 197965-68-7 isotope.comisotope.com |
| Glycine | 2-Aminoacetic acid | H₂NCH₂COOH | 20110-59-2 (for 1-¹³C version) isotope.com |
Table 3: Properties of GLYCINE-N-FMOC (1-13C)
| Property | Value |
| Molecular Weight | 298.30 |
| Chemical Purity | ≥98% isotope.comisotope.com |
| Isotopic Purity | 99% (for ¹³C) isotope.comisotope.com |
| Form | Individual solid |
| Primary Applications | Proteomics, Biomolecular NMR isotope.comisotope.com |
| Storage | Refrigerated (-5°C to 5°C) and desiccated isotope.comisotope.com |
Applications As a Building Block for Specialized Molecules and Conjugates
Synthesis of Long-Chain Polyamines (LCPAs) with Site-Specific Isotopic Labels
The synthesis of long-chain polyamines (LCPAs) bearing specific isotopic labels has been a significant area of research, particularly for understanding their role in biological and biomimetic processes. rsc.orgrsc.org Glycine-N-Fmoc (1-¹³C) is utilized as a key reagent in the solid-phase synthesis of these custom LCPAs. The synthetic strategy involves coupling Fmoc-glycine-1-¹³C onto a resin-linked oligoamine, such as norspermidine. rsc.orgrsc.org This process can be designed to introduce the ¹³C-labeled glycine (B1666218) unit at specific positions within the growing polyamine chain. rsc.org Following the coupling steps, the amide functionalities are reduced to amines to yield the final, isotopically labeled LCPA. nih.gov This method minimizes the number of transformations required, providing an efficient route to LCPAs with precisely placed labels. rsc.orgrsc.org
LCPAs are a major organic component of diatom biosilica and are believed to be key molecules in the biomineralization process that forms these intricate structures. rsc.orgrsc.org To understand the molecular interactions between LCPAs and silica (B1680970), researchers have synthesized LCPAs with ¹³C labels derived from Glycine-N-Fmoc (1-¹³C) and studied their interaction with ²⁹Si-enriched silica phases. rsc.orgrsc.orgnih.gov
Research Findings:
Solid-state NMR spectroscopy is a powerful tool for investigating these interactions at the molecular level. nih.gov By measuring the internuclear distances between the ¹³C label in the LCPA and the ²⁹Si nuclei in the silica, scientists can map the proximity and spatial arrangement of the organic and inorganic components. rsc.orgrsc.orgnih.gov
Proximity Confirmation: Preliminary NMR studies on nanocomposites formed from a double-labeled LCPA and ²⁹Si-enriched orthosilicic acid successfully identified a close spatial arrangement between the ²⁹Si and ¹³C nuclei. rsc.orgrsc.org
Interaction Model: Further solid-state NMR experiments, combined with molecular dynamics simulations, have helped determine ²⁹Si-¹³C internuclear distances. nih.gov The results support a model where the LCPA is fully embedded within the silica phase, with its charged amino groups located in close vicinity to the silanol (B1196071) groups of the silica substrate. nih.gov This detailed structural information is crucial for a deeper understanding of the mechanisms driving biosilicification. nih.gov
Construction of Glycoconjugate and Glycopeptide Analogs for Recognition Studies
Glycoconjugates and glycopeptides play critical roles in a vast array of biological recognition events. researchgate.net The chemical synthesis of these molecules allows for the creation of analogs with specific modifications to study and manipulate these interactions. Fmoc-protected amino acids, including isotopically labeled variants like Glycine-N-Fmoc (1-¹³C), are fundamental building blocks in the solid-phase peptide synthesis (SPPS) of the peptide backbone of these molecules. nih.gov
The general strategy involves incorporating the Fmoc-amino acid building blocks, including any labeled versions, into the desired peptide sequence using standard SPPS protocols. nih.gov The carbohydrate moiety can either be attached to an amino acid building block before its incorporation into the peptide or can be conjugated to the completed peptide chain. researchgate.netnih.gov The inclusion of a ¹³C label from Glycine-N-Fmoc (1-¹³C) provides a sensitive probe for NMR-based conformational studies or for tracking the glycopeptide's interactions with binding partners like lectins or antibodies.
To efficiently screen for ligands for carbohydrate-binding proteins (lectins), researchers develop combinatorial libraries of glycopeptides. nih.gov The one-bead-one-compound methodology is a powerful approach to generate vast libraries where each bead of a solid support resin holds a unique glycopeptide sequence. nih.gov
In a representative synthesis, a library of over 500,000 glycopeptides was constructed with randomization in both the peptide backbone and the carbohydrate components. nih.gov The peptide portion is assembled using Fmoc-SPPS. By including Glycine-N-Fmoc (1-¹³C) as one of the potential amino acid building blocks during the synthesis, a subset of the library's members would contain this isotopic label. This would enable specific analytical approaches; for example, NMR screening could be used to identify binding events specifically for the ¹³C-labeled members of the library, helping to deconvolve complex mixtures and identify high-affinity ligands from a large pool of candidates. nih.gov
Incorporation into Formylglycine Building Blocks for Sulfatase and FGE Studies
The rare amino acid α-formylglycine (FGly) is a critical component of the active site of sulfatase enzymes, where it plays a key catalytic role. nih.govnih.govresearchgate.net This FGly residue is generated post-translationally by the oxidation of a specific cysteine or serine residue, a reaction catalyzed by a formylglycine-generating enzyme (FGE). nih.govnih.gov To study the mechanisms of sulfatases and FGEs, synthetic peptides containing FGly are invaluable tools. nih.govnih.govchemrxiv.org
The synthesis of an Fmoc-protected FGly building block suitable for SPPS has been developed to facilitate these studies. nih.govresearchgate.net While direct synthesis from Glycine-N-Fmoc (1-¹³C) is not the typical route, using it as a starting material in a multi-step synthesis would yield an Fmoc-FGly building block with a ¹³C label in the carbonyl carbon. Incorporating this labeled building block into a peptide sequence derived from a sulfatase active site would allow researchers to:
Use ¹³C-NMR to probe the chemical environment of the FGly residue within the peptide.
Track the fate of the aldehyde group during mechanistic studies of the sulfatase catalytic cycle. nih.gov
Investigate the recognition and modification process by FGEs using isotope-sensitive techniques. nih.gov
Functionalization of Nanomaterials and Surfaces
The modification of nanomaterial surfaces with organic molecules is essential for tailoring their properties for a wide range of applications, including those in the biomedical field. dntb.gov.uanih.govbeilstein-journals.org Fmoc-protected amino acids serve as useful bifunctional linkers for this purpose.
A precise method for quantifying the density of reactive groups on a nanomaterial surface is critical for controlled functionalization. One such method uses Fmoc-glycine to determine the amount of active amino groups on the surface of core-shell nanostructures, such as TiO₂@SiO₂. nih.govnih.gov
Research Findings:
The process involves first modifying the core-shell material with an aminosilane (B1250345) like 3-(aminopropyl)trimethoxysilane (APTMS) to introduce primary amine groups. nih.govnih.gov These surface-bound amino groups are then reacted with Fmoc-Gly-OH. nih.govnih.gov
Quantification Method: The number of attached Fmoc groups, which corresponds to the number of reactive surface amines, is quantified by cleaving the Fmoc group with piperidine (B6355638). nih.govnih.gov This reaction forms a dibenzofulvene-piperidine adduct, which has a strong UV absorbance that can be measured spectrophotometrically to calculate the initial surface loading of the Fmoc-glycine. nih.govnih.gov
Role of Isotopic Labeling: The use of Glycine-N-Fmoc (1-¹³C) in this process would provide a powerful orthogonal method for analysis. The ¹³C label would allow for quantification using mass spectrometry by detecting the labeled dibenzofulvene adduct. Furthermore, solid-state ¹³C-NMR could be employed to directly study the functionalized nanoparticle surface, providing information about the environment and distribution of the attached glycine molecules.
Quantification of Active Amino Groups on Modified Surfaces
The precise quantification of active amino groups on functionalized surfaces is critical for controlling the subsequent immobilization of specialized molecules and ensuring the reproducibility of the material's properties. Glycine-N-Fmoc (1-¹³C) serves as an effective tool for this purpose, leveraging the properties of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. While the ¹³C isotope is primarily for tracking in mass spectrometry or NMR-based studies, the Fmoc group itself enables a straightforward and widely used spectrophotometric quantification method.
This method is based on a two-step process: first, the covalent attachment of Fmoc-glycine to the available amino groups on a material's surface, and second, the cleavage and subsequent measurement of the Fmoc group. rsc.orgresearchgate.net This approach provides a reliable calculation of the surface loading of active amino groups. nih.govnih.gov
Detailed Research Findings
A common application of this technique involves the quantification of amino groups on nanoparticles that have been surface-modified to introduce functionality. In one study, TiO₂@SiO₂ core-shell nanoparticles were first functionalized with 3-(aminopropyl)trimethoxysilane (APTMS) to introduce primary amino groups. nih.govresearchgate.net These active surface amines were then reacted with Fmoc-glycine.
The quantification proceeds as follows:
Fmoc Cleavage: The Fmoc group is cleaved from the nanoparticle surface using a 20% (v/v) solution of piperidine in dimethylformamide (DMF). nih.govnih.govmdpi.com
Adduct Formation: This cleavage reaction releases the Fmoc group, which immediately reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.gov
Spectrophotometric Analysis: This resulting adduct is soluble and possesses a strong chromophore, making it ideal for quantification using UV-Vis spectroscopy. nih.govresearchgate.net The absorbance of the solution is measured at its maximum absorption wavelengths, typically 289 nm and 301 nm. nih.govnih.gov
Concentration Calculation: Using the Beer-Lambert law, the concentration of the dibenzofulvene-piperidine adduct is calculated. This concentration is directly proportional to the amount of Fmoc-glycine that was bound to the surface, and therefore, to the number of active amino groups on the original material. nih.gov
This method is valued for being simpler and more cost-effective than many other surface analysis techniques. nih.gov It has been successfully applied to various materials, including silica nanoparticles, halloysite (B83129) nanotubes, and apatite ceramics, demonstrating its versatility. rsc.orgresearchgate.netnih.gov
Research on TiO₂@SiO₂ core-shell nanostructures determined that the loading of active amino groups was between 6 to 9 µmol/g. nih.govnih.govresearchgate.netmdpi.com The specific parameters used in this quantification are detailed in the table below.
Interactive Data Table: Parameters for Quantification of Amino Groups on Modified TiO₂@SiO₂ Surfaces
| Parameter | Value/Description | Source(s) |
| Material | TiO₂@SiO₂ core-shell nanoparticles functionalized with APTMS. | nih.gov, researchgate.net |
| Quantification Probe | Fmoc-glycine (Fmoc-Gly-OH). | nih.gov, mdpi.com |
| Cleavage Reagent | 20% (v/v) piperidine in DMF. | nih.gov, researchgate.net, mdpi.com |
| Measured Species | Dibenzofulvene-piperidine adduct. | nih.gov |
| Analytical Method | UV-Vis Spectroscopy. | nih.gov, researchgate.net, nih.gov |
| Measurement Wavelengths (λ) | 289 nm and 301 nm. | nih.gov, researchgate.net |
| Molar Absorption Coefficient (ε) at 289 nm | 5800 and 6089 dm³ × mol⁻¹ × cm⁻¹ | nih.gov, researchgate.net, nih.gov |
| Molar Absorption Coefficient (ε) at 301 nm | 7800 and 8021 dm³ × mol⁻¹ × cm⁻¹ | nih.gov, researchgate.net, nih.gov |
| Calculated Amino Group Loading | 6 to 9 µmol/g. | nih.gov, researchgate.net, mdpi.com, nih.gov |
Future Directions and Emerging Research Avenues
Expanding the Scope of Isotopic Labeling Patterns and Combinations
The strategic placement of isotopic labels within biomolecules is fundamental to their study. While GLYCINE-N-FMOC (1-13C) provides a specific label at the carboxyl carbon, future research is geared towards creating more complex isotopic labeling patterns. This involves synthesizing glycine (B1666218) and other amino acids with multiple isotopic labels, such as ¹³C and ¹⁵N, to enhance the information obtained from analytical techniques like NMR spectroscopy and mass spectrometry. cortecnet.comisotope.comsigmaaldrich.com
The development of novel synthetic routes is crucial for producing amino acids with diverse and specific labeling. For instance, methods are being explored to introduce ¹³C labels at other positions within the glycine molecule, such as the alpha-carbon (¹³Cα). sigmaaldrich.com Combining these specifically labeled amino acids allows for the creation of peptides and proteins with tailored isotopic signatures. silantes.com This targeted labeling minimizes spectral complexity and allows for the precise study of protein structure, dynamics, and interactions. meihonglab.com
Researchers are also working on cost-effective methods for producing isotopically labeled amino acids. nih.govrsc.org This includes leveraging metabolic pathways in bacteria and other expression systems to incorporate labeled precursors, like ¹³C-labeled glucose or glycerol, into amino acids. copernicus.orgcopernicus.orgnih.gov While this can sometimes lead to isotopic scrambling, where the label appears in unintended positions, careful selection of precursors and metabolic pathways can achieve high levels of specific labeling. copernicus.orgcopernicus.org
Table 1: Examples of Isotopic Labeling Strategies with Glycine
| Labeling Strategy | Labeled Precursor(s) | Target Molecule(s) | Research Application |
| Specific Labeling | GLYCINE-N-FMOC (1-13C) | Peptides, Proteins | NMR, Mass Spectrometry |
| Multi-Isotope Labeling | Glycine-¹³C,¹⁵N | Peptides, Proteins | Enhanced NMR and MS analysis |
| Segmental Labeling | ¹³C-labeled amino acids | Protein domains | Studying specific protein regions |
| Metabolic Labeling | [2-¹³C]-glucose | Proteins | Probing protein backbone structure |
Integration with Advanced Imaging Modalities for Preclinical Research
The use of ¹³C-labeled compounds in preclinical imaging is a rapidly advancing field. GLYCINE-N-FMOC (1-13C) and other isotopically labeled molecules are being integrated with advanced imaging techniques like mass spectrometry imaging (MSI) and hyperpolarized magnetic resonance imaging (MRI) to visualize metabolic processes in tissues with unprecedented detail. nih.govnih.govmdpi.com
MSI allows for the mapping of the spatial distribution of molecules within a tissue section. nih.gov By using ¹³C-labeled glycine, researchers can trace its uptake and conversion into other metabolites, such as glutathione, providing a spatial map of metabolic activity. nih.gov This technique has been used to study metabolic heterogeneity in tumors, revealing differences in metabolic pathways between the tumor core and periphery. nih.gov
Hyperpolarized MRI is another powerful technique that dramatically increases the signal of ¹³C-labeled molecules, enabling real-time, in vivo metabolic imaging. nih.gov While much of the current research focuses on hyperpolarized [1-¹³C]pyruvate, the principles can be extended to other ¹³C-labeled substrates, including glycine. mdpi.comnih.gov This would allow for the non-invasive monitoring of glycine metabolism and related pathways in preclinical models of disease.
Table 2: Advanced Imaging Techniques Utilizing ¹³C-Labeled Compounds
| Imaging Modality | Principle | Application with ¹³C-Glycine |
| Mass Spectrometry Imaging (MSI) | Spatial mapping of molecules by mass-to-charge ratio. | Tracing glycine uptake and metabolism in tissue sections. nih.gov |
| Hyperpolarized MRI | Enhancement of ¹³C signal for real-time metabolic imaging. | In vivo monitoring of glycine metabolism and related pathways. nih.gov |
Development of Novel Chemical Probes for Untangling Complex Biological Processes (excluding human clinical applications)
Chemical probes are small molecules designed to selectively interact with and modulate the function of specific proteins or biological pathways. mskcc.orgnih.govnih.gov The incorporation of an isotopic label, such as the ¹³C in GLYCINE-N-FMOC (1-13C), into these probes provides a powerful tool for their detection and quantification in complex biological systems.
The development of ¹³C-labeled chemical probes derived from or incorporating glycine allows researchers to track the probe's distribution, target engagement, and metabolic fate using techniques like mass spectrometry and NMR. This is particularly valuable for studying biological processes in their native cellular environment. mskcc.org
For example, a ¹³C-labeled glycine-containing probe could be designed to target a specific enzyme involved in glycine metabolism. By following the ¹³C label, researchers could quantify the extent of enzyme inhibition and elucidate the downstream effects on related metabolic pathways. This approach offers a more direct and quantitative measure of a probe's activity compared to traditional methods. The development of such probes is an active area of research, with the goal of creating a toolbox of chemical probes to investigate a wide range of biological questions. mskcc.orgrsc.org
Advances in Automated Synthesis of GLYCINE-N-FMOC (1-13C)-containing Constructs
The synthesis of peptides and other biomolecules is increasingly being automated, and GLYCINE-N-FMOC (1-13C) is well-suited for these automated processes. beilstein-journals.orgnih.govamericanpeptidesociety.org The Fmoc protecting group is central to modern solid-phase peptide synthesis (SPPS), the most common method for creating synthetic peptides. nih.govaltabioscience.com
Automated peptide synthesizers utilize robotic systems to perform the repetitive steps of deprotection, coupling, and washing, ensuring high efficiency and reproducibility. americanpeptidesociety.orgnih.govspringernature.com The use of Fmoc-protected amino acids, including GLYCINE-N-FMOC (1-13C), is standard in these systems. beilstein-journals.orgaltabioscience.com Recent advances in automated synthesis include the use of microwave irradiation to accelerate reaction times and improve the synthesis of difficult peptide sequences. beilstein-journals.orgrsc.org
These automated methods are essential for producing the large quantities of isotopically labeled peptides needed for structural biology, proteomics, and the development of peptide-based therapeutics and diagnostics. The ability to precisely incorporate GLYCINE-N-FMOC (1-13C) at specific positions within a peptide sequence is critical for many of these applications. silantes.com
Exploration of GLYCINE-N-FMOC (1-13C) in Synthetic Biology and Bioengineering
Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov The incorporation of unnatural or isotopically labeled amino acids, such as GLYCINE-N-FMOC (1-13C), into proteins is a key aspect of this field. This allows for the creation of proteins with novel functions or properties.
By incorporating GLYCINE-N-FMOC (1-13C) into proteins, researchers can use ¹³C NMR to study protein structure and dynamics in detail. meihonglab.comnih.gov This information is crucial for understanding how proteins function and for designing new proteins with desired characteristics.
Furthermore, ¹³C metabolic flux analysis (¹³C-MFA) is a powerful tool in synthetic biology for optimizing metabolic pathways. numberanalytics.com By feeding cells ¹³C-labeled substrates like glycine and analyzing the labeling patterns of downstream metabolites, researchers can map and quantify the flow of carbon through the metabolic network. nih.gov This allows for the identification of metabolic bottlenecks and the rational engineering of pathways for the enhanced production of valuable chemicals or biofuels. numberanalytics.com The use of GLYCINE-N-FMOC (1-13C) in these studies provides a precise way to trace the fate of the glycine carboxyl carbon.
Q & A
How can researchers verify isotopic purity and stability of GLYCINE-N-FMOC (1-13C) during synthesis and storage?
Basic Methodological Answer:
Isotopic purity is critical for reproducibility. After synthesis, use nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR) to confirm the position and integrity of the ¹³C label. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular weight and isotopic enrichment (e.g., 99% ¹³C) . For stability, store the compound at -5°C to 5°C in anhydrous, light-protected conditions to prevent hydrolysis of the FMOC group or isotopic scrambling. Regularly re-test stored samples using liquid chromatography (LC)-MS to detect degradation products .
What experimental design considerations are essential for metabolic pathway tracing using GLYCINE-N-FMOC (1-13C)?
Advanced Research Question:
When tracing metabolic incorporation:
- Variables: Control for isotopic dilution by using cell cultures or model organisms with defined media. Include unlabeled glycine as a negative control.
- Analytical Tools: Pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ¹³C-NMR to track labeled intermediates. For dynamic studies, use time-resolved sampling to capture transient metabolites .
- Data Validation: Replicate experiments across biological triplicates to distinguish biological variability from technical noise. Apply statistical frameworks (e.g., ANOVA with Tukey’s post hoc test) to validate significance in metabolite ratios .
How can researchers resolve discrepancies in isotopic enrichment data when studying GLYCINE-N-FMOC (1-13C) metabolism?
Advanced Data Contradiction Analysis:
Unexpected results (e.g., lower-than-expected ¹³C incorporation) may arise from:
- Sample Contamination: Verify reagent purity via LC-MS and ensure no cross-contamination during handling.
- Biological Variability: Use genetically identical models (e.g., clonal cell lines) and standardized protocols.
- Analytical Limitations: Calibrate instruments with internal standards (e.g., ¹³C-labeled reference compounds). If using hyperpolarized MRI, account for T1 relaxation effects by comparing signal decay rates to known benchmarks (e.g., g-Glu-[1-13C]Gly-d2 in serum has T1 = 41 s at 9.4 T) .
What strategies optimize GLYCINE-N-FMOC (1-13C) for hyperpolarized magnetic resonance imaging (MRI) applications?
Advanced Methodological Answer:
To enhance hyperpolarized signal longevity:
- Deuteration: Synthesize deuterated analogs (e.g., replacing exchangeable protons with ²H) to reduce dipole-dipole interactions, extending T1 relaxation times. For example, g-Glu-[1-13C]Gly-d2 achieves T1 = 41 s vs. 30 s for non-deuterated versions .
- Pulse Sequence Optimization: Use spectral-spatial excitation pulses to selectively excite ¹³C resonances while suppressing background noise.
- In Vivo Validation: Pre-test probes in serum to assess enzymatic stability, as FMOC groups may interact with serum proteins .
How should researchers integrate GLYCINE-N-FMOC (1-13C) into studies of enzyme kinetics or inhibition?
Basic Methodological Answer:
- Enzymatic Assays: Use stopped-flow techniques with ¹³C-NMR to monitor real-time cleavage of the FMOC group by enzymes (e.g., peptidases). Quantify kinetic parameters (kcat, KM) by fitting time-course data to Michaelis-Menten models .
- Inhibition Studies: Compete labeled glycine with inhibitors in vitro. Use isotopic dilution assays (LC-MS) to measure inhibitor IC50 values.
What are the limitations of using GLYCINE-N-FMOC (1-13C) in complex biological systems?
Advanced Research Question:
- Metabolic Compartmentalization: The FMOC group may alter cellular uptake or sublocalization. Validate permeability using membrane models (e.g., Caco-2 monolayers) .
- Signal Interference: In hyperpolarized MRI, endogenous ¹²C signals can obscure ¹³C peaks. Use spectral editing or difference spectroscopy to isolate labeled metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
